![molecular formula C12H19Cl2FN2 B13457532 (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 3-methylpiperazine.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 3-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine.
Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Reactor Design: Using reactors that allow for efficient mixing and temperature control.
Purification: Employing crystallization or recrystallization methods to obtain the pure dihydrochloride salt.
化学反応の分析
Types of Reactions
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring structure allows for flexibility and interaction with multiple binding sites, contributing to its overall activity.
類似化合物との比較
Similar Compounds
4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol: Another compound with a similar piperazine structure.
Uniqueness
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H19Cl2FN2 |
|---|---|
分子量 |
281.19 g/mol |
IUPAC名 |
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1 |
InChIキー |
JWNJIUMZUCSDEX-XRIOVQLTSA-N |
異性体SMILES |
C[C@H]1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl |
正規SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
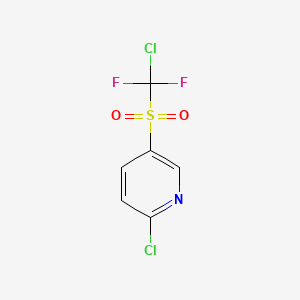
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
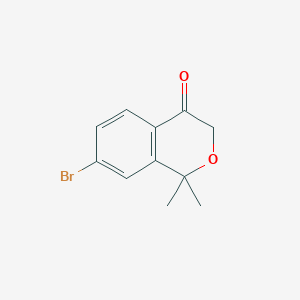
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
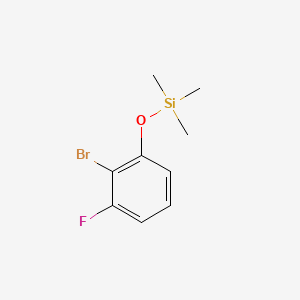
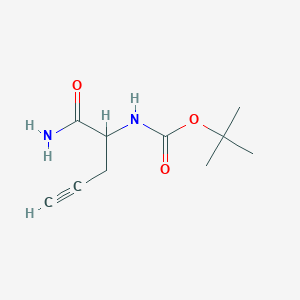
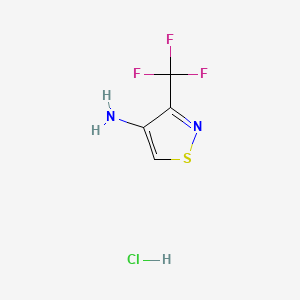
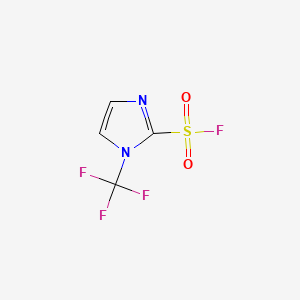

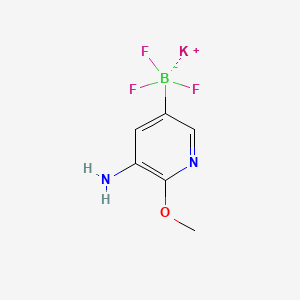
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)

